Myramistin

Antimicrobial Susceptibility Biofilm Research Wound Infection

Myramistin (Miramistin) outperforms chlorhexidine and benzalkonium chloride on key metrics: 1.7× lower MIC against P. aeruginosa (68.5 vs 115.6 µg/mL), zero protein error for uncompromised activity in biological fluids, and 9.7% daily wound closure vs 5.6% for standard care. Its low cytotoxicity and potent antiviral activity make it the optimal choice for mucosal formulations, chronic wound dressings, and biofilm research. Avoid generic alternatives that compromise experimental reproducibility and clinical predictability.

Molecular Formula C26H47ClN2O
Molecular Weight 439.1 g/mol
CAS No. 15809-19-5
Cat. No. B1677155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyramistin
CAS15809-19-5
Synonymsalkylamidopropyldimethylbenzylammonium
miramistin
myramistin
Molecular FormulaC26H47ClN2O
Molecular Weight439.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H
InChIKeyJQQZCIIDNVIQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myramistin (CAS 15809-19-5): A Unique Quaternary Ammonium Antiseptic with Differentiated Antimicrobial Profile for Research and Clinical Procurement


Myramistin (Miramistin) is a cationic surfactant and quaternary ammonium compound (QAC) antiseptic, chemically identified as benzyl dimethyl [3-(myristoylamino)propyl] ammonium chloride monohydrate [1]. Developed originally for space biotechnology applications, it demonstrates a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses [1][2]. Its mechanism involves disruption of the microbial cell membrane through hydrophobic and electrostatic interactions, leading to solubilization and cell lysis [1]. This evidence guide focuses on the specific, quantifiable performance of Myramistin relative to other clinically relevant antiseptics to support informed scientific and procurement decisions.

Why Myramistin Cannot Be Substituted with Generic Quaternary Ammonium Antiseptics: Evidence-Based Differentiation


Myramistin, a quaternary ammonium compound (QAC), is often mistakenly considered interchangeable with other QAC antiseptics like benzalkonium chloride or with non-QAC agents like chlorhexidine. This assumption fails under scientific scrutiny. Direct comparative studies reveal substantial and quantifiable differences in their antimicrobial spectrum, minimum inhibitory concentrations (MICs), cytotoxicity profiles, activity in the presence of organic challenge (protein error), and clinical efficacy. For instance, Myramistin demonstrates a distinct MIC against P. aeruginosa (68.5 µg/mL) compared to chlorhexidine (115.6 µg/mL), representing a nearly 1.7-fold increase in potency [1]. Similarly, its impact on wound healing metrics and its performance in the presence of high protein loads are not replicated by its closest analogs [2]. Substituting Myramistin with a generic alternative without accounting for these performance gaps risks compromising experimental reproducibility and clinical outcomes, as detailed in the quantitative evidence below.

Myramistin Procurement Evidence: Direct Quantitative Comparison Against Clinical Antiseptic Alternatives


Myramistin vs. Chlorhexidine: Quantified Antimicrobial Potency Against P. aeruginosa

A direct head-to-head comparison against 30 clinical strains of P. aeruginosa demonstrated that Myramistin has a significantly lower minimum inhibitory concentration (MIC) compared to Chlorhexidine. The measured MIC for Myramistin was 68.5 ± 33.20 μg/mL, while Chlorhexidine required a substantially higher concentration of 115.62 ± 59.75 μg/mL to achieve the same inhibitory effect [1]. This indicates Myramistin is approximately 1.7 times more potent on a weight basis against this key opportunistic pathogen, a critical differentiator for research models and clinical applications targeting Pseudomonas biofilms and infections.

Antimicrobial Susceptibility Biofilm Research Wound Infection

Myramistin vs. Chlorhexidine: S. aureus Activity with Differentiated Cytotoxic Threshold

In a cross-study analysis using comparable in vitro models, Myramistin demonstrates a more favorable profile in balancing antimicrobial potency with cytotoxicity. While both agents can fully eradicate S. aureus, Myramistin achieves this with a lower active concentration compared to Chlorhexidine and a higher cytotoxic threshold. Specifically, Myramistin's minimum bactericidal concentration (MBC) for S. aureus is reported as 3.25 ± 2.27 µg/mL, while Chlorhexidine's is 5.53 ± 3.74 µg/mL [1]. Critically, the threshold for high cytotoxicity in human cells is >8×10⁻⁴% for Myramistin, whereas Chlorhexidine has been shown to cause irreversible cell damage at clinically relevant concentrations [2]. This suggests a potentially wider therapeutic window for Myramistin, a key factor for applications involving delicate tissues or prolonged exposure.

Biocompatibility Selectivity Index Antiseptic Safety

Superior Protein Error Resistance: Myramistin Outperforms Chlorhexidine and PHMB

A critical differentiator in wound care is an antiseptic's ability to maintain antimicrobial efficacy in the presence of biological fluids, a phenomenon known as the 'protein error'. In a direct in vitro comparison, Myramistin demonstrated no significant reduction in its antimicrobial efficacy when challenged with 3% bovine albumin, a standard protein interference model. In stark contrast, both polyhexamethylene-biguanide (PHMB) and chlorhexidine showed a marked reduction in activity, with the study noting that these agents required prolonged exposure (up to 10 minutes) to achieve a reduction comparable to Myramistin's 3-minute efficacy [1]. This demonstrates Myramistin's robust performance under physiologically relevant conditions where other antiseptics fail or are significantly impaired.

Wound Care Protein Error Exudate Management

Quantified Clinical Advantage: Accelerated Wound Healing vs. Standard Care

A clinical trial directly compared a Myramistin-based wound coating (immobilized with metronidazole) against a standard care ointment (dioxomethyltetrahydropyrimidine with chloramphenicol) in patients with purulent-inflammatory skin processes. The Myramistin-based treatment demonstrated a significant quantitative advantage in wound healing kinetics. The maximum rate of wound area reduction in the Myramistin group was 9.7% per day (95% CI: 6.3–15.5%) during the initial 1-3 days, which was significantly higher than the 5.6% per day (95% CI: 2.9–7.7%) observed in the control group [1]. This represents a 73% increase in the early healing rate, a quantifiable outcome that translates directly to reduced hospitalization time (2.5 days less on average) and improved patient outcomes.

Wound Healing Clinical Trial Surgical Recovery

Myramistin in Practice: High-Value Research and Clinical Application Scenarios


Advanced Wound Care and Chronic Ulcer Management

Myramistin is the preferred antiseptic for advanced wound dressings and formulations intended for chronic wounds, burns, and surgical sites. This application is directly supported by its superior performance in protein-rich environments (no 'protein error') [1] and its quantifiably faster wound healing rates compared to standard care (9.7% vs. 5.6% daily closure rate) [2]. For procurement teams, this justifies selection over Chlorhexidine or PHMB, which are compromised by biological fluids, and over basic wound ointments that lack evidence of accelerated closure. This scenario encompasses the development of novel wound coatings, hydrogels, and pharmaceutical preparations for treating infected and non-healing wounds.

Ophthalmological and Mucosal Disinfection Formulations

Due to its demonstrated lower cytotoxic profile relative to its antimicrobial potency [1], Myramistin is a prime candidate for ophthalmic solutions, nasal sprays, oral rinses, and gynecological antiseptics. The data showing a higher threshold for inducing cell damage (>8×10⁻⁴%) compared to its potent MBC against pathogens like S. aureus (3.25 µg/mL) [1][2] supports its use on delicate mucosal tissues where other antiseptics (e.g., benzalkonium chloride) cause unacceptable irritation or toxicity. Procurement for this scenario prioritizes biocompatibility alongside antimicrobial action, a niche where Myramistin's evidence profile is distinct.

Anti-Biofilm Research and Pseudomonas aeruginosa Challenge Models

Myramistin is a critical reagent for researchers studying Pseudomonas aeruginosa biofilms and infections. Its superior MIC (68.5 μg/mL) against this organism compared to Chlorhexidine (115.6 μg/mL) [1] makes it the agent of choice for in vitro and in vivo models requiring effective Pseudomonas challenge. This includes studies on cystic fibrosis, burn wound infections, and medical device contamination. The compound's specific efficacy against this difficult-to-treat pathogen justifies its procurement over other antiseptics that are significantly less potent or have been shown to even stimulate mature biofilm growth, as observed with Chlorhexidine in some studies [3].

Antiviral and STI Prevention Research and Development

Myramistin has demonstrated potent in vitro activity against enveloped viruses, including HIV-1, with evidence showing inhibition of viral infectivity at concentrations of 100 μg/mL [4]. This specific antiviral activity, documented in patents and research, positions it as a valuable compound for developing topical microbicides for the prevention of sexually transmitted infections (STIs) and for broader antiviral research. This differentiates it from other antiseptics like Chlorhexidine, whose antiviral spectrum is more limited and less potent against certain viral pathogens. Procurement for this application is driven by its unique viral inactivation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myramistin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.